Nafenodone

Description

Historical Perspectives on Nafenodone Research Trajectories

Historically, the research trajectories involving compounds like this compound have often been linked to the exploration of their potential pharmacological activities. While specific detailed historical accounts solely focused on the initial discovery and early research phases of this compound are not extensively documented in the immediate search results, its structural characteristics suggest it may have been explored within the context of central nervous system activity, similar to other compounds listed alongside it in some chemical databases. iiab.me The development of synthetic routes for complex molecules, including those with nitrogen heterocycles, has been a significant area of chemical research, which would underpin the ability to synthesize and study compounds like this compound and its analogs. researchgate.netresearchgate.net

This compound's Significance in Modern Chemical Biology

In modern chemical biology, compounds like this compound can serve as valuable tools for probing biological processes. Chemical biology is an interdisciplinary field that utilizes chemical principles and tools to investigate biological systems and answer fundamental biological questions. frontiersin.orgox.ac.uk Small molecules, including synthetic compounds, are crucial in this field for perturbing biological pathways, identifying and validating drug targets, and understanding the function of cellular proteins. ox.ac.ukmpg.de While the specific current significance of this compound itself in cutting-edge chemical biology research is not explicitly detailed in the provided search snippets, the broader context of chemical biology highlights the potential for such compounds to be used as chemical probes or lead structures in the discovery of new therapeutic agents or to elucidate biological mechanisms. ox.ac.ukmpg.de Research in this area often involves identifying how small molecules interact with biological targets, such as proteins, and understanding the downstream effects of these interactions.

Evolution of Research Paradigms for this compound and Analogs

The research paradigms applied to compounds like this compound and its analogs have likely evolved with advancements in chemical synthesis, analytical techniques, and biological screening methods. Early research might have focused on synthesis and basic in vitro or in vivo testing. With the advent of high-throughput screening, more sophisticated techniques for studying drug metabolism, and the increasing focus on target-based drug discovery, the approaches to studying such compounds have become more detailed and mechanistic. mdpi.com The development of methods for identifying metabolic soft spots, for instance, allows for a more thorough understanding of how compounds are processed in biological systems. mdpi.com Furthermore, the understanding of research paradigms in chemical and biological studies, ranging from positivism to constructivism, influences how research questions are formulated and investigated. mcgill.carobinroom.net The study of analogs allows researchers to explore structure-activity relationships, identifying which parts of the molecule are crucial for its biological effects and potentially leading to the design of compounds with improved properties.

Detailed research findings on this compound's metabolism provide an example of the type of data generated in its study. Incubation of this compound in human liver microsomes has been shown to result in the formation of numerous oxidative metabolites. mdpi.com

Table 1: this compound Metabolic Data (Example)

| Compound | Incubation Time (Human Liver Microsomes) | Observed Outcome | Reference |

| This compound | 60 minutes, 10 µM | Formation of 26 oxidative metabolites; >80% parent disappearance | mdpi.com |

This type of data is crucial for understanding the metabolic fate of the compound, which is an important aspect of chemical biology and drug discovery research.

Another related compound, nefazodone, which is listed as an analog in some contexts, has been studied for its pharmacological activity, specifically its interaction with serotonin (B10506) and norepinephrine (B1679862) reuptake transporters and serotonin type 2 receptors. nih.gov While this provides insight into the types of biological targets that might be relevant to compounds with similar structural features, it is important to note that the specific activity of this compound may differ. Research into analogs allows for the comparison of biological activities based on subtle structural variations.

The evolution of research paradigms also includes the integration of computational methods and data-driven approaches to analyze large datasets and identify potential associations between chemical structures and biological outcomes. news-medical.net

Table 2: Computed Properties of this compound

| Property | Value | Method | Reference |

| Molar Mass | 293.42 g/mol | Computed by PubChem 2.2 | iiab.me |

| Monoisotopic Mass | 293.177964357 Da | Computed by PubChem 2.2 | nih.gov |

| XLogP3 | 3.9 | Computed by XLogP3 3.0 | nih.gov |

These computed properties provide fundamental chemical information that guides further research, including studies on solubility, permeability, and potential interactions with biological membranes and proteins.

Structure

3D Structure

Properties

CAS No. |

92615-20-8 |

|---|---|

Molecular Formula |

C20H23NO |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

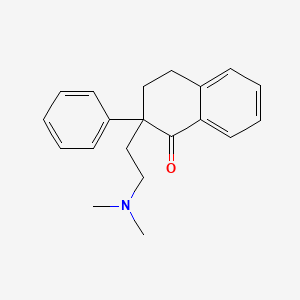

2-[2-(dimethylamino)ethyl]-2-phenyl-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C20H23NO/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22/h3-11H,12-15H2,1-2H3 |

InChI Key |

IOKKIRANVRFSAH-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Canonical SMILES |

CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(2-(2-dimethylamino)ethyl)-2-phenyl-3,4-dihydro-1(2H)-naphthalenone (S)-nafenodone dexnafenodone nafenodone |

Origin of Product |

United States |

Chemical Synthesis and Stereochemistry of Nafenodone

Methodologies for Nafenodone Chemical Synthesis

Various approaches have been explored for the chemical synthesis of this compound, ranging from total synthesis strategies to more focused stereoselective methods.

Total Synthesis Approaches

Total synthesis of this compound involves the complete construction of the molecule from simpler, readily available precursors. While the search results mention the efficient synthesis of (S)-nafenodone as part of broader discussions on the total synthesis of other complex molecules like Sceletium alkaloids and corynoline, detailed step-by-step total synthesis schemes for racemic this compound were not explicitly found within the provided snippets. scite.aipatsnap.comresearchgate.netresearchgate.netresearchgate.net However, the context suggests that methodologies enabling the synthesis of complex structures are relevant. researchgate.net

Stereoselective Synthesis of (S)-Nafenodone

Stereoselective synthesis aims to produce a specific stereoisomer of a compound. For this compound, significant effort has been directed towards the stereoselective synthesis of the (S)-enantiomer. scite.aipatsnap.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.netdntb.gov.uasigmaaldrich.comacs.orgsci-hub.stcapes.gov.br This is crucial because different enantiomers of a molecule can exhibit distinct biological activities. wikipedia.orgchiralpedia.comspringernature.com

One efficient synthesis of (S)-nafenodone has been achieved through an enantioselective palladium-catalyzed α-arylation reaction. researchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.netdntb.gov.uasigmaaldrich.comacs.orgsci-hub.st This method utilizes sterically hindered substrates and a chiral monophosphorus ligand, specifically BI-DIME. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.uasigmaaldrich.comacs.orgresearchgate.net The reaction involves the reaction of a tetralone precursor with bromobenzene (B47551) in the presence of a palladium catalyst coordinated with the (S)-BI-DIME ligand. nih.gov This catalytic step is followed by ozonolysis and reductive amination with HNMe2/Na(OAc)3 to yield (S)-nafenodone. nih.gov This sequence has been reported as a concise three-step preparation. sigmaaldrich.comacs.org

Enantioselective Catalysis in this compound Production

Enantioselective catalysis is a core strategy for the stereoselective synthesis of (S)-nafenodone. researchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.netdntb.gov.uasigmaaldrich.comacs.orgsci-hub.stnumberanalytics.com The use of chiral catalysts, particularly palladium complexes with chiral ligands like BI-DIME, is central to achieving high enantioselectivity in the α-arylation step. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.uasigmaaldrich.comacs.orgresearchgate.net

Enantioselective catalysis is a powerful tool in modern chemistry for synthesizing chiral molecules with high precision. wikipedia.orgnumberanalytics.com It involves using a chiral catalyst to favor the formation of a specific enantiomer by lowering the activation energy for that reaction pathway. wikipedia.orgwikipedia.org This approach is particularly important in the pharmaceutical industry. wikipedia.orgchiralpedia.comnumberanalytics.com

Development of Novel Synthetic Pathways for this compound Enantiomers

The development of novel synthetic pathways for this compound enantiomers is driven by the need for efficient and selective methods to access the desired stereoisomer, primarily (S)-nafenodone. The palladium-catalyzed α-arylation using chiral monophosphorus ligands represents one such developed pathway. researchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.netdntb.gov.uasigmaaldrich.comacs.orgsci-hub.st Research in asymmetric synthesis continues to explore new catalysts and methodologies to improve yield, enantioselectivity, and practicality. researchgate.netchiralpedia.comspringernature.combeilstein-journals.org While specific details on other novel pathways solely for this compound enantiomers were not extensively detailed in the provided results beyond the palladium-catalyzed method, the broader field of asymmetric synthesis is continuously developing new strategies, such as dynamic kinetic resolution and the use of various chiral catalysts and auxiliaries. wikipedia.orgchiralpedia.comspringernature.comwikipedia.orgbeilstein-journals.org

Characterization of this compound Isomers and Derivatives

This compound exists as enantiomers due to the presence of a chiral center. The PubChem database lists this compound with CID 174100, and includes (+-)-2-(2-(Dimethylamino)ethyl)-3,4-dihydro-2-phenyl-1(2H)-naphthalenone among its synonyms, indicating the existence of the racemic mixture. nih.govchem960.com It also lists (S)-nafenodone and dexthis compound (B1207789) as synonyms, suggesting the (S)-enantiomer is of particular interest. nih.gov

Characterization of this compound isomers and derivatives typically involves spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and Mass Spectroscopy to confirm their structures. researchgate.netresearchgate.netmdpi.comnih.gov For chiral compounds like this compound, techniques like HPLC with chiral stationary phases or analysis of optical rotation are essential to determine enantiomeric purity (enantiomeric excess, ee). acs.orgwikipedia.orggoogle.com While the search results mention the synthesis of (S)-nafenodone with specific yields and enantiomeric excesses (e.g., 80% yield and 75% efficiency in one step of a sequence, and high enantioselectivities achieved with catalytic methods), detailed characterization data tables for different isomers or extensive lists of characterized derivatives were not provided in the snippets. nih.govacs.org

Research on derivatives of related structural classes, such as pyridazinone derivatives or dimethylamino (DMA) derivatives, demonstrates the use of spectroscopic techniques for structural confirmation. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net

Exploration of this compound Precursors and Intermediates in Synthesis

The synthesis of this compound involves specific precursors and intermediates. In the palladium-catalyzed synthesis of (S)-nafenodone, a key precursor is a tetralone derivative which undergoes α-arylation. nih.gov The reaction sequence involves the tetralone reacting with bromobenzene. nih.gov Following the arylation, intermediates are transformed through ozonolysis and reductive amination steps. nih.gov Semicarbazide dihydrochloride (B599025) is mentioned as a starting material in a process for the manufacture of Nefazodone hydrochloride, a related compound, highlighting the role of specific starting materials in the synthesis of related structures. google.com The exploration of precursors and intermediates is crucial for optimizing reaction conditions, understanding reaction mechanisms, and developing more efficient synthetic routes.

Molecular Mechanisms of Nafenodone Action

Ligand-Receptor Interaction Studies of Nafenodone

Investigations into the interaction of this compound with different receptors have elucidated its multifaceted mechanism, distinguishing it from other psychotropic agents.

Serotonergic Receptor System Modulation

This compound significantly modulates the serotonergic system by interacting with several 5-hydroxytryptamine (5-HT) receptor subtypes.

5-Hydroxytryptamine (5-HT) Receptor Subtype Antagonism (e.g., 5-HT2A, 5-HT2C)

This compound acts as a potent antagonist at the 5-HT2A receptor and, to a lesser extent, the 5-HT2C receptor. wikipedia.org This antagonistic activity is considered a key component of its pharmacological profile. Studies have reported binding affinities (Ki values) for this compound at these receptors. For the human 5-HT2A receptor, a Ki value of 5.8 nM has been reported. ncats.io For the human 5-HT2C receptor, the affinity is lower, with a Ki value of 72 nM. wikipedia.org This selective antagonism at 5-HT2A and 5-HT2C receptors differentiates this compound from agents that primarily target serotonin (B10506) reuptake transporters. drugbank.comnih.gov

| Receptor Subtype (Human) | This compound Binding Affinity (Ki) |

|---|---|

| 5-HT2A | 5.8 nM ncats.io |

| 5-HT2C | 72 nM wikipedia.org |

Mechanisms of 5-HT1A Receptor Potentiation

Beyond its antagonistic effects, this compound is also understood to enhance 5-HT1A receptor-mediated neurotransmission. nih.gov While this compound has a high affinity for the 5-HT1A receptor (80 nM in humans) wikipedia.org, its precise mechanism of potentiation is distinct from direct agonism. It is postulated that the combined effect of 5-HT2 antagonism and weak serotonin reuptake inhibition by this compound leads to an increase in the availability of serotonin in the synaptic cleft. drugbank.comnih.gov This increased serotonin can then interact more effectively with 5-HT1A receptors, thereby potentiating their activity. nih.gov This indirect potentiation contrasts with the direct activation seen with 5-HT1A receptor agonists.

Adrenergic Receptor System Modulation

This compound also interacts with the adrenergic receptor system, specifically demonstrating antagonistic activity at alpha-1 adrenergic receptors.

Alpha-1 Adrenergic Receptor Antagonism

This compound acts as an antagonist at alpha-1 adrenergic receptors. wikipedia.orgdrugbank.com This action contributes to some of its physiological effects. The reported binding affinity (Ki value) for this compound at the human alpha-1 adrenergic receptor is 5.5 nM. ncats.io This relatively high affinity suggests a significant interaction with this receptor subtype. wikipedia.org Alpha-1 adrenergic receptors are involved in various physiological processes, including vasoconstriction and smooth muscle contraction. nih.govnih.gov Antagonism of these receptors by this compound can lead to effects such as vasodilation. nih.gov

| Receptor Subtype (Human) | This compound Binding Affinity (Ki) |

|---|---|

| Alpha-1 Adrenergic | 5.5 nM ncats.io |

Investigations into Other G Protein-Coupled Receptor (GPCR) Interactions

Studies have also investigated this compound's affinity for other GPCRs beyond the primary serotonergic and adrenergic targets. While its affinity for benzodiazepine, cholinergic, dopaminergic, histaminic, and beta or alpha-2 adrenergic receptors is generally considered not significant ncats.iodrugbank.com, some data indicate lower affinities for the alpha-2 adrenergic receptor (84 nM in humans) ncats.io and the dopamine (B1211576) D2 receptor (910 nM in humans) wikipedia.org. This compound has also been noted to have low but significant affinity for the serotonin, norepinephrine (B1679862), and dopamine transporters, acting as a weak reuptake inhibitor. wikipedia.org However, its primary mechanisms are centered on the antagonism of 5-HT2 receptors and alpha-1 adrenergic receptors, coupled with the potentiation of 5-HT1A receptor-mediated neurotransmission. drugbank.comnih.gov

Neurotransmitter Transporter Functional Studies

Research indicates that Nefazodone interacts with several neurotransmitter transporters, influencing the reuptake of key monoamines in the synaptic cleft.

Serotonin Transporter (SERT) Reuptake Inhibition

Nefazodone has been shown to inhibit the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. wikipedia.orgmims.com Studies have demonstrated that Nefazodone binds to the serotonin transporter (SERT) both in vitro and in vivo. mims.com More recent research characterizes Nefazodone as an allosteric ligand that inhibits uptake by and transport-associated currents through SERT in a noncompetitive manner. wikipedia.org This interaction preferentially occurs with the Na+-bound outward-facing state of SERT. wikipedia.org Furthermore, Nefazodone has shown the ability to act as a pharmacochaperone, capable of rescuing a folding-deficient variant of SERT (SERT-P601A/G602A). wikipedia.org

In vivo studies in rats have provided quantitative data on Nefazodone's effects on SERT function. Acute administration of Nefazodone (100 and 150 mg/kg s.c.) significantly increased the Michaelis constant (Km) for [3H]-5-HT uptake in rat cortical synaptosomes. The Km increased from 60 nmol/L in control samples to 230 and 242 nmol/L in rats treated with 100 mg/kg and 150 mg/kg Nefazodone, respectively. mims.com Subchronic administration (100 and 150 mg/kg, s.c., b.i.d. x 5.5 days) reduced [3H]-5-HT uptake by 24% and 29%, respectively. mims.com

Norepinephrine Transporter (NET) Reuptake Inhibition

Nefazodone also interacts with the norepinephrine transporter (NET), albeit with a weaker effect compared to its action on SERT. It is described as minimally inhibiting norepinephrine uptake. wikipedia.org Nefazodone weakly inhibits the reuptake of norepinephrine. mims.com In vitro and acute ex vivo studies have indicated that Nefazodone binds to the norepinephrine transporter. mims.com Nefazodone possesses low but significant affinity for the norepinephrine transporter. wikipedia.org

Dopamine Transporter (DAT) Interaction Research

Research indicates that Nefazodone has interactions with the dopamine transporter (DAT). Nefazodone has been reported to have low but significant affinity for the dopamine transporter. wikipedia.org According to one source, Nefazodone is listed as an inhibitor of the Sodium-dependent dopamine transporter in humans, with its specific action categorized as "other/unknown" (U). wikipedia.org

Ion Channel and Enzyme Modulatory Research

Beyond its interactions with neurotransmitter transporters, Nefazodone has been investigated for its effects on certain ion channels and enzymes, particularly those involved in cardiac function and drug metabolism.

KCNH2 Channel Interactions

Nefazodone has demonstrated affinity for the voltage-gated inwardly rectifying potassium channel KCNH2, also known as human ether-a-go-go-related gene (hERG). wikipedia.org This channel is crucial for mediating the repolarizing IKr current in the cardiac action potential, which plays a vital role in coordinating the heart's electrical activity. guidetopharmacology.orgfishersci.ca Nefazodone is categorized as an antagonist of the KCNH2 channel in humans, although the specific nature of this antagonism is sometimes listed as "other/unknown" (U). wikipedia.org Interactions with the hERG channel are significant in pharmacology due to their potential to lead to acquired long QT syndrome, a condition associated with an increased risk of cardiac arrhythmias. fishersci.ca

Cellular and Biochemical Investigations of Nafenodone

Intracellular Signaling Pathway Modulation by Nafenodone

The modulation of intracellular signaling pathways is a critical aspect of the cellular response to pharmacological agents. While the direct effects of this compound on specific second messenger systems and protein kinase activation have not been extensively detailed in the immediately available research snippets, its known action on monoamine reuptake suggests potential indirect influences on these pathways.

Second Messenger Systems (e.g., cAMP)

Second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) (PubChem CID: 6076), play a crucial role in intracellular signal transduction initiated by the activation of G protein-coupled receptors (GPCRs) guidetopharmacology.orgwikipedia.org. Many neurotransmitters, including norepinephrine (B1679862) and serotonin (B10506), signal through GPCRs that can modulate adenylyl cyclase activity, thereby affecting intracellular cAMP levels. For instance, some serotonin receptors (e.g., 5-HT4 receptors) are Gαs-coupled GPCRs that stimulate cAMP production.

Antidepressant treatments, in general, have been associated with changes in the cAMP system. Studies have noted that the cAMP cascade is often downregulated in major depressive disorder and upregulated by antidepressant treatment. Chronic antidepressant treatment can lead to greater activation of the cAMP system, which in turn can increase the expression of transcription factors like CREB fishersci.at. While a direct link between this compound and the modulation of cAMP levels was not explicitly found in the provided snippets, its effect on increasing synaptic concentrations of norepinephrine and serotonin could indirectly influence cAMP signaling in downstream neurons expressing relevant GPCRs.

Protein Kinase Activation (e.g., PKA)

Protein kinases, such as Protein Kinase A (PKA), are key enzymes that are activated by second messengers like cAMP and are involved in phosphorylating various cellular proteins, thereby regulating their activity and downstream signaling cascades wikipedia.org. PKA activation can be triggered by GPCR-coupled metabotropic neurotransmission wikipedia.org.

Research on other agents affecting monoaminergic systems or neurotrophic factors has highlighted the involvement of PKA in neuronal plasticity and signaling. For example, activation of TAAR1, a receptor colocalized with the dopamine (B1211576) transporter, can activate PKA and protein kinase C (PKC), leading to the phosphorylation and internalization of the dopamine transporter wikipedia.org. BDNF signaling, which is relevant to neuronal function and plasticity, can also involve downstream pathways that interact with protein kinases. Although direct evidence of this compound's impact on PKA activation was not found in the provided search results, its influence on norepinephrine and serotonin availability in the synapse could indirectly affect PKA activity in target neurons through receptor-mediated mechanisms.

Neuronal Circuitry and Synaptic Physiology Research

This compound's action as a norepinephrine and serotonin reuptake inhibitor suggests a direct impact on neurotransmission within neuronal circuits where these monoamines play a role ontosight.aiguidetopharmacology.org. By increasing the dwell time and concentration of norepinephrine and serotonin in the synaptic cleft, this compound can enhance the signaling mediated by these neurotransmitters.

Cellular Uptake, Distribution, and Disposition Mechanisms

Understanding the cellular uptake, distribution, and disposition of a compound is essential for characterizing its pharmacological profile. This compound is known to inhibit the reuptake of norepinephrine and serotonin by interacting with their respective transporters, NET and SERT ontosight.aiguidetopharmacology.org. This implies that this compound itself is likely transported across cell membranes to reach its sites of action on these intracellularly-facing transporter proteins or associated structures.

Cellular uptake of various molecules, including pharmacological agents, can occur through several mechanisms, such as passive diffusion, carrier-mediated transport, and endocytosis chem960.com. Monoamine transporters like NET and SERT are integral membrane proteins responsible for the sodium- and chloride-dependent reuptake of their substrates cdutcm.edu.cn. While this compound acts as an inhibitor of these transporters, its own mechanism of cellular entry or interaction with these transporters for uptake or binding has not been explicitly detailed in the provided search results.

Preclinical Pharmacological and Behavioral Research on Nafenodone

In Vitro Pharmacological Characterization

Nefazodone's pharmacological profile is characterized by its interaction with multiple neurotransmitter receptors and transporters. In vitro binding assays have been utilized to determine its affinity for these various targets. The binding affinity is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a stronger binding affinity.

Nefazodone demonstrates a high affinity for the serotonin (B10506) 5-HT₂ₐ receptor, where it acts as a potent antagonist. wikipedia.orgresearchgate.net It also exhibits significant affinity for the α₁-adrenergic receptor and the serotonin 5-HT₁ₐ receptor. wikipedia.org Its affinity for the serotonin and norepinephrine (B1679862) transporters is lower but still significant, indicating that it acts as a weak reuptake inhibitor for these monoamines. wikipedia.orgnih.gov The compound shows relatively lower affinity for the α₂-adrenergic and dopamine (B1211576) D₂ receptors. wikipedia.org Notably, nefazodone has negligible affinity for muscarinic acetylcholine receptors, which accounts for its lack of anticholinergic effects. wikipedia.orgresearchgate.net It also has a low but potentially significant affinity for the histamine H₁ receptor. wikipedia.org

Table 1: Nefazodone Receptor and Transporter Binding Affinities (Kᵢ, nM)

| Target | Kᵢ (nM) | Species |

|---|---|---|

| 5-HT₂ₐ | 26 | Human |

| 5-HT₂C | 55 | Human |

| 5-HT₁ₐ | 80 | Human |

| α₁-Adrenergic | 48 | Human |

| α₂-Adrenergic | 640 | Human |

| D₂ | 360 | Human |

| H₁ | 510 | Human |

| SERT | 200 | Human |

| NET | 300 | Human |

| DAT | 360 | Human |

| mACh | >10,000 | Human |

Data sourced from publicly available pharmacological databases. wikipedia.org

Functional assays confirm the nature of nefazodone's interaction at its binding sites. Its primary mechanism is potent antagonism of the postsynaptic serotonin 5-HT₂ₐ receptor. researchgate.nethealio.com This action is a key feature that distinguishes it from many other antidepressant classes. By blocking 5-HT₂ₐ receptors, nefazodone is thought to mitigate certain side effects associated with non-selective serotonin enhancement, such as anxiety and sleep disturbances. psychiatrist.com

In addition to its antagonist properties, nefazodone functions as a weak inhibitor of presynaptic serotonin and norepinephrine reuptake. psychiatrist.comdntb.gov.ua This dual action of receptor blockade and reuptake inhibition contributes to its unique pharmacological profile. healio.com The combination of 5-HT₂ₐ antagonism and serotonin reuptake inhibition is theorized to enhance 5-HT₁ₐ-mediated neurotransmission. nih.gov Unlike its structural analog trazodone, nefazodone's profile is marked by this dual serotonergic action. nih.govhealio.com It has minimal to no functional activity at cholinergic, dopaminergic, or benzodiazepine receptors. fda.gov

In Vivo Behavioral Models of Neuropsychiatric Relevance

Nefazodone has demonstrated activity in animal models that are predictive of antidepressant potential. A key model in this context is the learned helplessness paradigm. Learned helplessness in rodents is a behavioral state induced by exposure to uncontrollable, aversive stimuli, leading to a failure to escape subsequent escapable stressors. conductscience.comnih.gov This model is considered to have high face validity for aspects of human depression. plos.org Preclinical studies have shown that nefazodone is active in reversing learned helplessness in rats, an effect consistent with potential antidepressant efficacy. researchgate.netnih.gov Its activity in this model suggests an ability to restore adaptive coping behaviors following exposure to chronic, uncontrollable stress.

Nefazodone's potent interaction with the serotonin system has been further characterized through in vivo behavioral studies. Its antagonist activity at 5-HT₂ₐ receptors is demonstrated by its ability to block behaviors induced by 5-HT₂ₐ agonists. For instance, nefazodone effectively antagonizes the quipazine-induced head shake in rats, a classic behavioral response mediated by 5-HT₂ₐ receptor activation. nih.gov

Furthermore, investigations into its effects on the serotonin transporter (SERT) show that systemic administration of nefazodone can prevent the depletion of cortical serotonin concentrations induced by p-chloroamphetamine (PCA), a neurotoxic SERT substrate. nih.gov This protective effect confirms nefazodone's ability to inhibit the serotonin transporter in a living system. nih.gov Chronic administration of nefazodone has been shown to produce a reduction in 5-HT₂-mediated behaviors and a decrease in the density of cortical 5-HT₂ receptor binding sites. nih.gov Interestingly, long-term, high-dose treatment with nefazodone has also been found to significantly potentiate behavioral responses mediated by the 5-HT₁ₐ receptor in rats. nih.gov

Nefazodone's influence on the noradrenergic system is considered weaker than its effects on the serotonergic system. It acts as a weak inhibitor of norepinephrine reuptake and a weak antagonist of α₁-adrenergic receptors. researchgate.netnih.gov This profile suggests a less potent impact on noradrenergic-mediated behaviors compared to tricyclic antidepressants, which are strong norepinephrine reuptake inhibitors. Preclinical studies confirm that nefazodone has reduced α-adrenolytic activity relative to older antidepressants. nih.gov While its inhibition of norepinephrine uptake is a component of its pharmacological profile, the primary focus of behavioral research has been on its potent serotonergic effects. nih.gov

Neurochemical Analysis in Preclinical Models

The neurochemical profile of nefazodone has been extensively characterized in preclinical models, revealing a primary interaction with the serotonergic system. Its dual mechanism of action involves the blockade of serotonin type 2A (5-HT2A) receptors and the inhibition of presynaptic serotonin and norepinephrine reuptake. nih.gov

Neurotransmitter Levels and Turnover Studies

Preclinical studies have demonstrated that nefazodone can influence the levels of key neurotransmitters in the brain. A significant finding is its ability to prevent the depletion of cortical serotonin (5-HT) concentrations induced by p-chloroamphetamine (PCA). nih.gov This protective effect is dose-dependent and has been shown to be comparable to that of the selective serotonin reuptake inhibitor (SSRI), fluoxetine. nih.gov

Interactive Table: Effect of Nefazodone on Serotonin Transporter Activity in Rat Cortical Synaptosomes

| Treatment Condition | Dosage | Parameter | Value | % Change from Control |

| Control | N/A | Km for [3H]-5-HT uptake | 60 nmol/L | N/A |

| Acute Nefazodone | 100 mg/kg s.c. | Km for [3H]-5-HT uptake | 230 nmol/L | +283% |

| Acute Nefazodone | 150 mg/kg s.c. | Km for [3H]-5-HT uptake | 242 nmol/L | +303% |

| Subchronic Nefazodone | 100 mg/kg, s.c., b.i.d. x 5.5 days | [3H]-5-HT uptake | N/A | -24% |

| Subchronic Nefazodone | 150 mg/kg, s.c., b.i.d. x 5.5 days | [3H]-5-HT uptake | N/A | -29% |

Receptor Density and Expression Regulation

Chronic administration of nefazodone has been shown to induce adaptive changes in receptor density, particularly within the serotonergic system. Preclinical studies in rats have demonstrated that long-term treatment with nefazodone leads to a decrease in the density of cortical 5-HT2 receptor binding sites. nih.govresearchgate.net This downregulation of 5-HT2 receptors is a common feature of many antidepressant medications and is thought to be related to their therapeutic effects.

Furthermore, a chronic high-dose regimen of nefazodone has been observed to significantly potentiate behavioral responses mediated by the 5-HT1A receptor in rats. nih.gov This suggests that while it directly antagonizes 5-HT2A receptors, its long-term effects may involve a functional enhancement of 5-HT1A-mediated neurotransmission. researchgate.net

Interactive Table: Effects of Chronic Nefazodone Administration on Serotonin Receptor Systems in Rats

| Receptor | Treatment | Brain Region | Effect on Receptor Density/Function |

| 5-HT2 | Chronic Nefazodone | Cortex | Decrease in binding site density |

| 5-HT1A | Chronic high-dose Nefazodone | N/A | Potentiation of behavioral responses |

Ex Vivo Receptor Occupancy and Functional Studies

Ex vivo studies have been crucial in confirming the in vivo engagement of nefazodone with its molecular targets. Following acute oral administration in preclinical models, nefazodone has been shown to occupy 5-HT2 receptor binding sites in the frontal cortex. nih.govresearchgate.net This direct evidence of receptor occupancy in the brain provides a clear link between the administered compound and its expected site of action.

In a study involving human subjects, a single 200 mg dose of nefazodone resulted in a significant change in 5-HT2A binding potential, as measured by [18F]-setoperone positron emission tomography (PET). This finding represents a substantial blockade of 5-HT2A receptors by the drug. researchgate.net

Functional antagonism of the 5-HT2A receptor has also been demonstrated in vivo. Nefazodone effectively antagonizes the head-shake behavior in rats induced by the 5-HT2A/2C receptor agonist quipazine. nih.gov It also weakly antagonizes the quipazine-induced increase in rat serum corticosterone levels and hypothalamic 3-methoxy-4-hydroxy-phenylglycol sulfate, further suggesting in vivo blockade of 5-HT2A receptors. nih.gov

Interactive Table: Ex Vivo and In Vivo Receptor Engagement of Nefazodone

| Study Type | Species | Method | Finding |

| Ex Vivo Receptor Occupancy | Rat | N/A | Occupation of frontal cortical 5-HT2 receptor binding sites after acute oral administration. |

| In Vivo Receptor Occupancy | Human | [18F]-setoperone PET | A single 200mg dose induced a significant change in 5-HT2A binding potential, indicating receptor blockade. |

| In Vivo Functional Antagonism | Rat | Quipazine-induced head shake | Nefazodone antagonizes this 5-HT2-mediated behavior. |

| In Vivo Functional Antagonism | Rat | Quipazine-induced corticosterone increase | Nefazodone weakly antagonized this effect. |

Structure Activity Relationship Sar Studies of Nafenodone and Analogs

Rational Design and Synthesis of Nafenodone Derivatives

Rational design in medicinal chemistry involves the deliberate design of new compounds based on existing knowledge of biological targets and the structures of active molecules mdpi.com. Synthesis of derivatives is a key part of SAR studies, allowing for systematic exploration of how structural changes impact biological activity numberanalytics.com. The effective synthesis of (S)-nafenodone, an antidepressant, has been described, utilizing sterically hindered enantio-selective α-arylation catalyzed by palladium with a chiral mono-phosphorus ligand rsc.org. This highlights the use of specific synthetic methodologies to access this compound and potentially its chiral derivatives for SAR investigations. The rational design of derivatives often involves incorporating specific structural elements or modifying existing ones to enhance desired properties or explore new activities mdpi.commdpi.comrsc.org.

Elucidation of Structural Determinants for Receptor Selectivity and Potency

Understanding how structural features influence a compound's selectivity and potency for specific receptors is a critical aspect of SAR. For compounds targeting monoamine transporters like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), ligand-based approaches, including SAR, are instrumental in deciphering the relationship between structure and activity nih.gov. While specific details on this compound's receptor interactions were not extensively detailed in the search results beyond its general classification as a serotonin–norepinephrine reuptake inhibitor iiab.memarefa.orgiiab.me, SAR studies in related areas, such as with opioid receptors or antihistamines, demonstrate how modifications to sidechains, connecting moieties, and aromatic rings can influence binding affinity and selectivity nih.govramauniversity.ac.in. These principles of structural modification and their impact on receptor interaction are broadly applicable to understanding the SAR of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of compounds and their biological activities nih.gov. This is achieved by building models that correlate structural features or physicochemical properties with observed bioactivities nih.gov. QSAR operates on the principle that molecules with similar structural or physicochemical properties will exhibit comparable biological activities nih.gov. While direct QSAR studies specifically on a this compound series were not prominently detailed in the search results, QSAR modeling is a common technique used in conjunction with SAR to predict the activity of new compounds and prioritize synthesis candidates researchgate.netnih.gov. Robust QSAR models can be used in virtual screening to identify potential hits and novel scaffolds nih.gov.

Stereostructural Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact a drug's biological activity, affecting target binding, metabolism, and distribution washington.edunih.govmdpi.com. Chiral drugs, which exist as enantiomers (non-superimposable mirror images), can exhibit different pharmacological profiles washington.edunih.gov. The (S)-enantiomer of this compound has been mentioned in the context of its synthesis rsc.orgresearchgate.netresearchgate.net. Studies on other chiral compounds have shown that stereochemistry can influence potency, selectivity, and even metabolic fate washington.edunih.govslideshare.net. For instance, differences in stereochemistry can lead to selective binding at receptors or influence how a compound is metabolized by enzymes ramauniversity.ac.inwashington.edunih.gov. The observation that (S)-nafenodone affects calcium fluxes and contractions in rat isolated vascular smooth muscle suggests a stereoselective biological effect ingentaconnect.comresearchgate.netucm.es.

Lead Optimization Strategies Based on SAR Data

Lead optimization is a critical phase in drug discovery where lead compounds are modified to improve their properties, including potency, selectivity, and pharmacokinetic characteristics numberanalytics.comresearchgate.net. SAR analysis provides the foundation for these strategies by identifying structural elements crucial for activity numberanalytics.comresearchgate.net. Based on SAR data, medicinal chemists can design and synthesize analogs with targeted modifications to enhance desired attributes numberanalytics.comresearchgate.net. Techniques like "SAR by catalog," which involves searching databases for analogs with similar features, can be used in conjunction with computational methods like molecular docking to prioritize compounds for testing frontiersin.org. The iterative process of synthesis, biological evaluation, and SAR analysis guides the optimization of lead compounds towards the development of potential drug candidates researchgate.netbioblocks.comusf.edu.

Computational and Cheminformatics Approaches in Nafenodone Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Nafenodone) when bound to a receptor (a protein or enzyme) to form a stable complex. This method aims to predict the binding affinity and the specific interactions between the molecule and its biological target. While specific molecular docking studies directly involving this compound were not found in the provided search results, the technique is widely applied in drug research to understand how small molecules interact with proteins nih.gov. For instance, molecular docking has been implemented to investigate the potential interactions of pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives with the SARS-CoV-2 main protease, illustrating the application of this method to compounds structurally related to this compound, which contains a pyridazinone ring. Docking studies can provide insights into the key residues involved in binding and the nature of the interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules and their complexes over time. These simulations allow researchers to study conformational changes of a ligand and a target, assess the stability of the ligand-target complex, and calculate binding free energies. Although direct MD simulation studies on this compound were not found in the search results, MD simulations are commonly used to complement molecular docking by providing a more realistic representation of the binding process and the flexibility of the interacting molecules. For example, MD simulations have been used to evaluate the stability of protein-ligand complexes and calculate binding free energies for various compounds interacting with different protein targets, such as SARS-CoV-2 main protease and CYP51. This approach can reveal important aspects of the binding mechanism and the energetic contributions of different interactions. MD simulations are also employed for conformational analysis of molecules, which is crucial for understanding how a molecule's 3D structure influences its activity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Compound Optimization

Quantitative Structure-Property Relationship (QSPR) modeling involves developing mathematical models that correlate the chemical structure of compounds with their physicochemical properties or biological activities. These models can be used to predict the properties of new or untested compounds based on their structural features, guiding the optimization of chemical structures for desired characteristics. While a specific QSPR model for this compound was not identified in the search results, QSPR modeling has been successfully applied to various sets of compounds, including pyridazinone derivatives, to predict properties like vasodilatory activity. QSPR models utilize molecular descriptors that capture different aspects of molecular structure, such as topological, electronic, and spatial features. By establishing statistically significant relationships between these descriptors and a property of interest, QSPR models can help prioritize compounds for synthesis and experimental testing.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule that are required for its interaction with a specific biological target. These features can include hydrogen bond acceptors, donors, hydrophobic centers, and ionizable groups. Pharmacophore models are then used in virtual screening to search large databases of chemical compounds to identify molecules that possess the same key features, regardless of their structural class nih.gov. This approach is particularly useful for identifying novel chemical scaffolds with potential activity against a target nih.gov. Although no specific pharmacophore modeling or virtual screening study focused on this compound was found, these techniques are widely applied in drug discovery pipelines to enrich screening libraries and explore vast chemical spaces for potential drug candidates nih.gov. The goal is to find compounds with novel structures that can bind to a target, potentially leading to new therapeutic agents nih.gov.

Network Pharmacology and System Biology Approaches for Polypharmacology

Network pharmacology and system biology approaches are employed to understand the complex interactions of drugs within biological systems, moving beyond the traditional "one target, one drug" paradigm. These methods analyze biological networks, such as protein-protein interaction networks and drug-target networks, to elucidate the mechanisms of action of drugs and predict their effects on multiple targets and pathways (polypharmacology). This compound is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI), a class of drugs known to interact with multiple neurotransmitter transporters. Network pharmacology can help to map the interactions of compounds like this compound with various targets within the context of relevant biological pathways and disease networks. While specific network pharmacology studies on this compound were not found, this approach is increasingly used to explore the polypharmacological profiles of drugs and understand their therapeutic effects and potential side effects at a systems level. For instance, network pharmacology combined with molecular docking has been used to explore the mechanisms of action of traditional Chinese medicines, illustrating its application in understanding multi-component and multi-target interventions.

Emerging Research Frontiers and Methodological Advancements in Nafenodone Studies

Application of Advanced Imaging Techniques in Nafenodone Research

Advanced imaging techniques play a vital role in elucidating the cellular and subcellular localization and dynamics of this compound. Techniques such as super-resolution microscopy, including Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, and Single Molecule Localization Microscopy (SMLM), offer resolutions far beyond the diffraction limit of conventional light microscopy. nih.gov These methods enable researchers to visualize the interaction of this compound with intracellular components, track its movement within cells, and assess its impact on organelle morphology and function at a high spatial resolution. nih.gov For instance, SMLM boasts a theoretical spatial resolution of 1 nm, although practical limitations typically result in resolutions of 20 nm laterally and 50 nm axially. nih.gov SIM, while offering lower resolution compared to STED and SMLM, provides faster imaging speeds and is suitable for dynamic imaging of live cells due to its compatibility with various dyes and simpler sample preparation. nih.gov The application of these techniques can provide valuable insights into the pharmacokinetics of this compound at a subcellular level, observing its transmembrane entry, accumulation in different organelles, and interaction with key regulatory proteins. nih.gov

Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) are also considered advanced imaging techniques in biomedical research, aiming to improve diagnostic accuracy and patient care. mayo.edu While the direct application of these techniques specifically to this compound research is not explicitly detailed in the search results, the broader context of advanced imaging research centers highlights their importance in developing novel techniques for understanding health and disease. mayo.eduohsu.eduuta.edu These centers focus on generating new MR techniques and technologies and applying advanced MRI technology to study various biological processes, such as cardiac physiology and function. ohsu.eduuta.edu

Integration of Omics Data (e.g., transcriptomics, proteomics) in this compound Mechanism Elucidation

The integration of omics data, including genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly important in understanding the complex biological effects of chemical compounds like this compound. crownbio.combiobide.comnih.govmdpi.comfrontiersin.org These technologies provide comprehensive datasets that offer insights into molecular mechanisms. crownbio.combiobide.commdpi.com

Transcriptomics focuses on the complete set of RNA transcripts, revealing gene expression patterns and regulatory mechanisms. biobide.commdpi.com By analyzing transcriptomic data, researchers can understand how this compound might alter gene expression. crownbio.combiobide.com

Proteomics studies the entire set of proteins, providing insights into protein structure, function, and interactions. biobide.com This can help identify which proteins are affected by this compound treatment. biobide.com

Integrating transcriptomics and proteomics data can reveal the correlation between gene expression and protein levels, offering a multi-level view of this compound's impact. mdpi.com Bioinformatics plays a crucial role in analyzing and integrating these large datasets, using algorithms and machine learning to form a multi-dimensional view of biological systems. crownbio.com This integrated approach can help uncover new targets and biomarkers related to the effects of this compound. crownbio.combiobide.com While specific studies on this compound utilizing integrated omics data were not found, the general trend in drug discovery and disease research emphasizes the power of this approach for comprehensive mechanistic understanding. crownbio.combiobide.comnih.govmdpi.comfrontiersin.org

Advanced In Vitro Systems for this compound Research (e.g., organoids, microfluidic platforms)

Advanced in vitro systems, such as organoids and microfluidic platforms, offer more physiologically relevant models for studying the effects of this compound compared to traditional cell cultures. Organoids are 3D tissue-like structures derived from stem cells or primary cells that mimic specific structural and functional characteristics of human organs. researchgate.netfrontiersin.org They recapitulate cell-cell interactions and the complexities of human tissues more accurately. researchgate.net

Microfluidic technologies, often integrated with organoids to create "organoids-on-chip" models, provide precise control over the microenvironment, including fluid flow and mechanical cues, addressing limitations of traditional organoid culture such media supply and biomechanical replication. researchgate.netfrontiersin.org These integrated systems can enhance the physiological relevance of organoids and enable more precise investigations of disease mechanisms and therapeutic responses to compounds like this compound. researchgate.net Organoids-on-chip systems facilitate high-throughput screening and long-term studies, making them valuable tools in drug discovery and disease research. researchgate.net They allow for the investigation of both mechanical and biochemical cues, enabling researchers to explore complex signaling pathways. researchgate.net Examples include lung-on-chip models that simulate breathing movements and allow investigation of cell death mechanisms. researchgate.net The combination of organoids and microfluidics holds significant potential for creating more realistic simulations of human biology for testing compounds like this compound. researchgate.netnih.govnih.gov

Novel Computational Algorithms for this compound Drug Discovery

Computational drug discovery methods are increasingly being applied to accelerate and economize the drug discovery and development process. nih.gov These methods leverage the increasing availability of biological and chemical data. nih.gov Novel computational algorithms, including molecular docking, pharmacophore modeling, de novo design, and machine learning, are used at various stages of drug discovery, such as target identification, lead discovery, and optimization. nih.govuniversiteitleiden.nlunivie.ac.atnih.gov

In the context of this compound, computational approaches could be used to predict potential protein targets, analyze its binding interactions, and design or identify related compounds with potentially improved properties. nih.govuniversiteitleiden.nlunivie.ac.atnih.gov Structure-based methods, such as molecular docking, utilize the 3D structure of target proteins to predict how this compound might bind. nih.govnih.gov Ligand-based methods, on the other hand, rely on the properties of this compound itself and known active compounds to predict activity. nih.gov Machine learning algorithms are also being developed and applied to analyze large datasets and predict various properties, including target prediction, metabolism, and toxicity. universiteitleiden.nlunivie.ac.at While specific computational studies on this compound were not found, the general advancements in this field are directly applicable to understanding and potentially optimizing compounds like this compound. nih.govuniversiteitleiden.nlunivie.ac.atnih.gov

This compound as a Chemical Probe for Fundamental Biological Processes

Chemical probes are selective small-molecule modulators used to investigate the function of specific proteins in biological systems. nih.govcaymanchem.com They are valuable tools for elucidating the roles of target proteins in cellular and disease phenotypes. nih.govcaymanchem.com High-quality chemical probes have a defined mechanism of action and exhibit potency and selectivity for their target. nih.govcaymanchem.com

The use of this compound as a chemical probe would involve leveraging its specific activity to perturb a biological pathway or target and observe the resulting effects. This approach can complement genetic methods like CRISPR and RNAi by offering rapid, reversible modulation of protein function and allowing for the study of concentration- and time-dependent effects. nih.govcaymanchem.com Chemical probes are used in various stages of drug discovery, from target identification and validation to understanding target engagement in clinical studies. researchgate.net Developing this compound as a chemical probe would require rigorous characterization of its potency, selectivity, and mechanism of action to ensure that observed biological effects are directly related to its intended target. nih.govcaymanchem.com The development of labeled chemical probes, containing reporter units, can further enable the characterization of ligand-target interactions. researchgate.net While the search results indicate that this compound has been studied, its specific development and use explicitly as a well-characterized chemical probe for fundamental biological processes were not prominently featured. However, the principles of chemical probe application are relevant to understanding how this compound's activity could be utilized to investigate specific biological questions. nih.govcaymanchem.comresearchgate.netuni-konstanz.de

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.